Boiling Point Elevation of ~117 °C vs. Phenyl Glycidyl Ether Reduces Processing Volatilization Losses in High-Temperature Epoxy Curing
2-Benzylphenyl glycidyl ether exhibits a predicted normal boiling point of 362.3 ± 17.0 °C , while the nearest generic alternative, phenyl glycidyl ether (PGE), boils at 245–247 °C (lit.) . Benzyl glycidyl ether (BGE) boils at 252.7 °C at 760 mmHg . The boiling point elevation for the target compound is therefore approximately 117 °C relative to PGE and approximately 110 °C relative to BGE. Lower vapor pressure at typical epoxy curing temperatures (80–200 °C) translates directly into reduced evaporative diluent loss, preserving stoichiometry and minimizing VOC emissions in open-mold or hot-melt processing environments.
| Evidence Dimension | Normal boiling point (T_b) – indicator of volatility during thermal processing |
|---|---|
| Target Compound Data | 362.3 ± 17.0 °C (predicted) |
| Comparator Or Baseline | Phenyl glycidyl ether (PGE): 245–247 °C (lit.) ; Benzyl glycidyl ether (BGE): 252.7 °C (lit.) |
| Quantified Difference | ΔT_b(PGE) ≈ 117 °C higher; ΔT_b(BGE) ≈ 110 °C higher |
| Conditions | Predicted boiling point at 760 mmHg; experimental boiling points at atmospheric pressure unless otherwise specified. |
Why This Matters
A boiling-point difference of >100 °C determines whether a reactive diluent persists in the curing mixture or evaporates prematurely, directly impacting the reproducibility of cured-network architecture and workplace air quality compliance.
